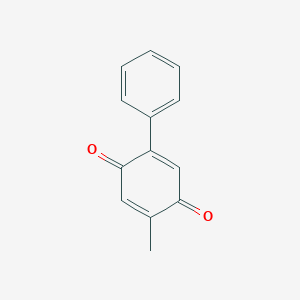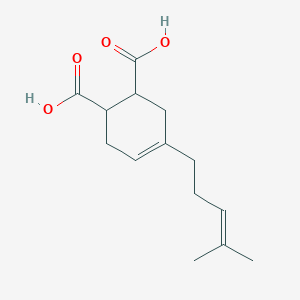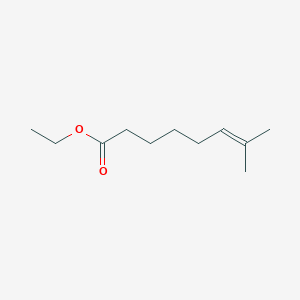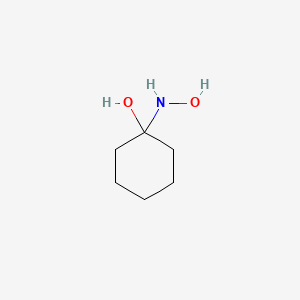
1,3-Propanedione, 1-(3-bromophenyl)-3-(2-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanedione, 1-(3-bromophenyl)-3-(2-hydroxyphenyl)- is a chemical compound that belongs to the class of diketones These compounds are characterized by the presence of two keto groups (C=O) separated by a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanedione, 1-(3-bromophenyl)-3-(2-hydroxyphenyl)- typically involves the following steps:
Aldol Condensation: The initial step may involve an aldol condensation reaction between a brominated benzaldehyde and a hydroxybenzaldehyde.
Cyclization: The intermediate product undergoes cyclization to form the diketone structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanedione, 1-(3-bromophenyl)-3-(2-hydroxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
Oxidation Products: Quinones.
Reduction Products: Diols.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanedione, 1-phenyl-3-(2-hydroxyphenyl)-: Lacks the bromine atom.
1,3-Propanedione, 1-(3-chlorophenyl)-3-(2-hydroxyphenyl)-: Contains a chlorine atom instead of bromine.
1,3-Propanedione, 1-(3-methylphenyl)-3-(2-hydroxyphenyl)-: Contains a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 1,3-Propanedione, 1-(3-bromophenyl)-3-(2-hydroxyphenyl)- adds unique reactivity and potential applications compared to similar compounds. Bromine’s electronegativity and size can influence the compound’s chemical behavior and interactions.
Properties
| 109899-86-7 | |
Molecular Formula |
C15H11BrO3 |
Molecular Weight |
319.15 g/mol |
IUPAC Name |
1-(3-bromophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C15H11BrO3/c16-11-5-3-4-10(8-11)14(18)9-15(19)12-6-1-2-7-13(12)17/h1-8,17H,9H2 |
InChI Key |
YFQJPKDFWNKLHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC(=CC=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide](/img/structure/B14334699.png)



